3-Methylglutaric acid (CAS 626-51-7) is a branched aliphatic dicarboxylic acid characterized by a pentanedioic acid backbone with a single methyl substitution at the C3 position. In industrial and advanced laboratory procurement, it serves as a critical C6 building block for the synthesis of specialized polyesters, polyamides, and low-temperature plasticizers. The presence of the methyl group fundamentally alters the compound's thermal behavior, solubility, and steric profile compared to its linear counterparts. By breaking the molecular symmetry, 3-methylglutaric acid suppresses crystallization in downstream polymers, making it an essential precursor for engineering amorphous or highly flexible materials that cannot be achieved using standard commodity diacids [1].
Attempting to substitute 3-methylglutaric acid with linear alternatives like glutaric acid (C5) or adipic acid (C6) leads to critical failures in polymer morphology and processing. Linear diacids pack efficiently, driving up the crystallinity, glass transition temperature (Tg), and brittleness of the resulting resins, which is fatal for applications requiring elastomeric flexibility or low-temperature plasticization. Conversely, substitution with more heavily branched analogs, such as 3,3-dimethylglutaric acid, introduces excessive steric hindrance that can retard polycondensation kinetics and drastically alter the phase separation relative humidity (SRH) in complex formulations. Consequently, 3-methylglutaric acid occupies a precise stoichiometric and steric sweet spot that generic substitutes cannot replicate[1].
Thermal analysis demonstrates that 3-methylglutaric acid exhibits a significantly lower melting point (80–86 °C) compared to its unbranched precursor, glutaric acid (95–98 °C), and the ubiquitous C6 linear substitute, adipic acid (~152 °C) . This depression in melting temperature is driven by the asymmetric methyl group disrupting crystal lattice packing.
| Evidence Dimension | Bulk Melting Point |
| Target Compound Data | 80–86 °C |
| Comparator Or Baseline | Glutaric acid (95–98 °C) and Adipic acid (~152 °C) |
| Quantified Difference | 15 °C lower than glutaric acid; ~70 °C lower than adipic acid |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables lower-temperature melt processing and reduces energy overhead in solvent-free polycondensation reactions.
Aerosol water-uptake studies measuring the hygroscopicity parameter (κ-value) reveal that 3-methylglutaric acid is substantially less prone to moisture absorption than glutaric acid. Under supersaturated conditions, 3-methylglutaric acid demonstrates a κ-value of 0.103 ± 0.006, whereas unbranched glutaric acid exhibits a significantly higher κ-value of 0.144 ± 0.005 [1]. This ~28% reduction in hygroscopicity mitigates the risk of water-induced caking during storage.
| Evidence Dimension | Hygroscopicity parameter (κ-value) |
| Target Compound Data | 0.103 ± 0.006 |
| Comparator Or Baseline | Glutaric acid (0.144 ± 0.005) |
| Quantified Difference | ~28% reduction in moisture uptake propensity |
| Conditions | Supersaturated aerosol water-uptake measurements via cloud condensation nuclei counter (CCNC) |
Improves shelf-life and prevents bulk caking, ensuring accurate stoichiometric weighing during moisture-sensitive step-growth polymerizations.
In mixed organic/inorganic systems, the degree of branching dictates the separation relative humidity (SRH). 3-Methylglutaric acid mixed with sodium chloride maintains a single-phase liquid state down to an SRH of 55.2%. In stark contrast, the more sterically hindered 3,3-dimethylglutaric acid undergoes phase separation much earlier, at an SRH of 87.5% [1]. The single methyl group provides an optimal hydrophilic/lipophilic balance that prevents premature 'salting out'.
| Evidence Dimension | Separation Relative Humidity (SRH) |
| Target Compound Data | 55.2% RH |
| Comparator Or Baseline | 3,3-Dimethylglutaric acid (87.5% RH) |
| Quantified Difference | 32.3% RH extension of single-phase stability |
| Conditions | Aqueous organic/inorganic aerosol droplets undergoing dehydration |
Ensures superior long-term stability and prevents premature phase separation in complex, high-salt aqueous formulations.
Because 3-methylglutaric acid disrupts polymer chain packing, it is the preferred diacid monomer for formulating low-Tg, highly flexible biodegradable polyesters. Unlike linear adipic or glutaric acids, which induce unwanted crystallinity and brittleness, 3-methylglutaric acid yields amorphous domains critical for elastomeric packaging films and soft tissue engineering scaffolds [1].
The lower bulk melting point (80–86 °C) and inherent asymmetry of 3-methylglutaric acid make it an ideal precursor for ester-based plasticizers. It requires less energy during esterification than adipic acid and imparts superior low-temperature flexibility to PVC and other vinyl polymers, preventing embrittlement in cold environments [2].
In the production of specialty polyamides, the ~28% lower hygroscopicity (κ-value) of 3-methylglutaric acid compared to glutaric acid translates directly to improved dimensional stability of the final resin. It is prioritized in applications where moisture uptake must be minimized to preserve the mechanical and dielectric properties of the polymer [3].
Irritant